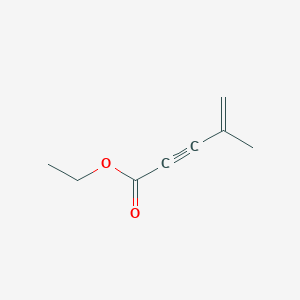![molecular formula C14H30Sn2 B14415543 (Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane) CAS No. 84010-87-7](/img/structure/B14415543.png)
(Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Bicyclo[222]octane-1,4-diyl)bis(trimethylstannane) is a chemical compound with the molecular formula C14H30Sn2 It is a derivative of bicyclo[222]octane, a bicyclic hydrocarbon, where two trimethylstannane groups are attached to the 1 and 4 positions of the bicyclo[222]octane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane) typically involves the reaction of bicyclo[2.2.2]octane-1,4-diol with trimethyltin chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for (Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane) can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylstannane groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form stannic derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of lower oxidation state tin compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, alkoxides, and amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized bicyclo[2.2.2]octane derivatives, while oxidation and reduction reactions can produce different stannic or stannous compounds.
Applications De Recherche Scientifique
(Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as catalysts or polymers.
Biology and Medicine: Organotin compounds, in general, have been studied for their potential biological activities, including antimicrobial and anticancer properties. the specific biological applications of (Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane) require further research.
Mécanisme D'action
The mechanism of action of (Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane) depends on its specific application. In general, organotin compounds can interact with biological molecules through coordination with sulfur, oxygen, or nitrogen atoms. This interaction can disrupt the function of enzymes or other proteins, leading to various biological effects. The exact molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: A related compound with carboxyl groups instead of trimethylstannane groups.
Bicyclo[2.2.2]octane-1,4-diol: The precursor used in the synthesis of (Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane).
Ethanone, 1,1’-bicyclo[2.2.2]octane-1,4-diylbis-: Another derivative of bicyclo[2.2.2]octane with different functional groups.
Uniqueness
The uniqueness of (Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane) lies in its combination of the bicyclo[2.2.2]octane core with organotin functionality. This combination imparts specific chemical reactivity and potential applications that are distinct from other bicyclo[2.2.2]octane derivatives.
Propriétés
Numéro CAS |
84010-87-7 |
|---|---|
Formule moléculaire |
C14H30Sn2 |
Poids moléculaire |
435.8 g/mol |
Nom IUPAC |
trimethyl-(4-trimethylstannyl-1-bicyclo[2.2.2]octanyl)stannane |
InChI |
InChI=1S/C8H12.6CH3.2Sn/c1-2-8-5-3-7(1)4-6-8;;;;;;;;/h1-6H2;6*1H3;; |
Clé InChI |
BEKGNJJRJCNYMW-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C12CCC(CC1)(CC2)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


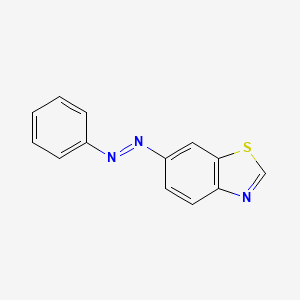
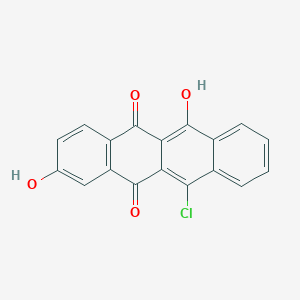
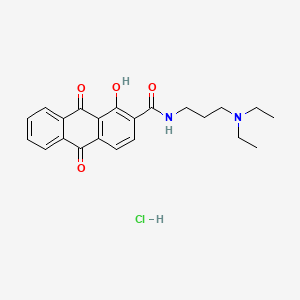
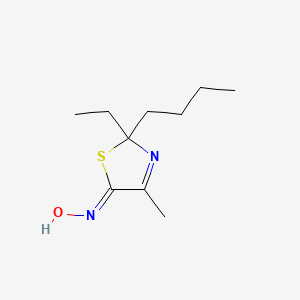
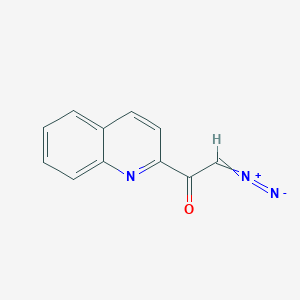

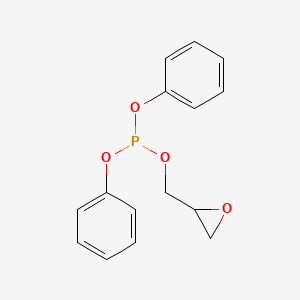
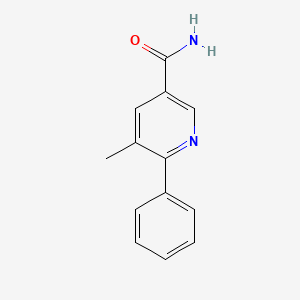
![2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate](/img/structure/B14415501.png)
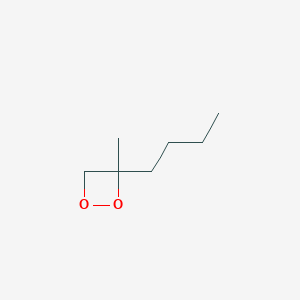
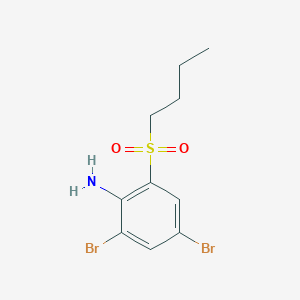
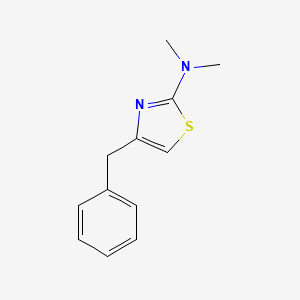
![3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline](/img/structure/B14415541.png)
